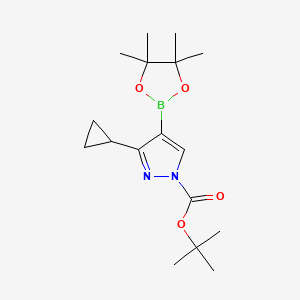
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBCO-PEG4-6FQ and is used in various scientific research studies.
Wirkmechanismus
DBCO-PEG4-6FQ works by forming a covalent bond with biomolecules such as proteins and nucleic acids. The compound contains a reactive group called dibenzocyclooctyne (DBCO) that reacts with azide-containing molecules. This reaction results in the formation of a stable triazole linkage between the DBCO-PEG4-6FQ and the biomolecule.
Biochemical and Physiological Effects:
DBCO-PEG4-6FQ has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not affect cell viability or proliferation. However, the effects of DBCO-PEG4-6FQ on specific biomolecules may vary depending on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBCO-PEG4-6FQ is its high specificity and selectivity for azide-containing molecules. The compound is also easy to use and does not require any specialized equipment or expertise. However, the limitations of DBCO-PEG4-6FQ include its high cost and limited stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of DBCO-PEG4-6FQ in scientific research. One of the areas of focus is the development of new imaging techniques using DBCO-PEG4-6FQ. Researchers are also exploring the use of DBCO-PEG4-6FQ in drug delivery systems and targeted therapies. In addition, there is ongoing research on the optimization of the synthesis method for DBCO-PEG4-6FQ to improve its stability and reduce its cost.
Conclusion:
In conclusion, DBCO-PEG4-6FQ is a chemical compound that has numerous applications in scientific research. The compound is used as a fluorescent probe for imaging and detection of biomolecules and has potential applications in drug discovery and development. DBCO-PEG4-6FQ works by forming a covalent bond with biomolecules and has minimal biochemical and physiological effects on cells and tissues. While the compound has several advantages, there are also limitations that need to be addressed. Overall, DBCO-PEG4-6FQ is a promising compound that has the potential to advance scientific research in various fields.
Synthesemethoden
The synthesis of DBCO-PEG4-6FQ involves the reaction of 4-((3,5-dimethylphenyl)sulfonyl)-6-fluoroquinoline-3-carboxylic acid with N,N-diethylethylenediamine and N,N-diisopropylethylamine. The reaction takes place in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting compound is then purified using column chromatography to obtain DBCO-PEG4-6FQ.
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-6FQ has numerous applications in scientific research. It is used as a fluorescent probe for imaging and detection of biomolecules. The compound can be used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. DBCO-PEG4-6FQ is also used in drug discovery and development as it can help in the identification of potential drug targets.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-5-25(6-2)22(26)19-13-24-20-8-7-16(23)12-18(20)21(19)29(27,28)17-10-14(3)9-15(4)11-17/h7-13H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTSYRDFYHAKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=CC(=C3)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)

![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)


![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)


![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)-2-pyrrolidinone](/img/structure/B2395135.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)